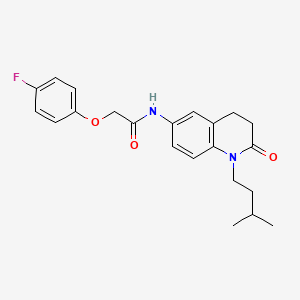

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-20-9-6-18(13-16(20)3-10-22(25)27)24-21(26)14-28-19-7-4-17(23)5-8-19/h4-9,13,15H,3,10-12,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOPRASDPJXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

Synthesis of the tetrahydroquinoline core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the tetrahydroquinoline core using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the isopentyl group or the tetrahydroquinoline ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific molecular targets. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The fluorophenoxy group could enhance binding affinity to certain proteins, while the tetrahydroquinoline moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 4-fluorophenoxy group and a 1-isopentyl-2-oxo-tetrahydroquinoline core. Below is a comparative analysis with structurally related compounds from the evidence:

Critical Analysis of Evidence Limitations

The provided evidence lacks direct pharmacological or ADMET (absorption, distribution, metabolism, excretion, toxicity) data for the target compound. For instance:

- focuses on quinazolinone-thiazolidinone hybrids, which differ significantly in ring structure and electronic properties .

- ’s BI81614 provides a closer structural analog but omits biological data .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. The presence of a fluorophenoxy group and a tetrahydroquinoline moiety contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H25FN2O3 |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 946326-59-6 |

Research indicates that the biological activity of this compound may involve:

- Receptor Binding : The fluorophenoxy group may enhance binding affinity to specific receptors.

- Enzymatic Modulation : The tetrahydroquinoline structure could influence enzymatic pathways, potentially affecting metabolic processes.

Biological Activities

Preliminary studies have suggested various biological activities for this compound:

- Antimicrobial Activity : Exhibits potential against certain bacterial strains.

- Anticancer Properties : Early investigations suggest cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : May provide protection against neurodegenerative processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis at concentrations ranging from 10 to 30 µM, suggesting potential as an anticancer agent.

Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related acetamides involves nucleophilic substitution and condensation reactions. For example:

- Stepwise acylation : In analogous compounds, Na₂CO₃ and acetyl chloride were used in CH₂Cl₂ under reflux, with stepwise reagent addition to improve yield (58% after purification via silica gel chromatography and recrystallization) .

- Purification : Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (ethyl acetate) is effective for isolating pure acetamides .

- Adaptation : Replace the acetyl group with 4-fluorophenoxyacetic acid and optimize the coupling agent (e.g., HATU or EDCI) for the target compound.

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze ¹H/¹³C NMR spectra for characteristic signals, such as fluorophenyl protons (δ 7.16–7.39 ppm) and tetrahydroquinolinone carbonyl (δ 168–170 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding (N–H···O) to confirm stereochemistry and packing, as seen in related fluorophenyl acetamides .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+) for [M+H]⁺ and [M+Na]⁺) .

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid.

- TLC : Monitor reaction progress with silica gel plates and UV visualization .

- Elemental analysis : Validate C, H, N, and F content (±0.3% deviation).

Advanced Research Questions

Q. How should researchers address contradictory NMR data in structural analogs?

Discrepancies in spectral data (e.g., δ 2.14 ppm for acetyl vs. δ 2.86 ppm for tetrahydroquinolinone protons) may arise from solvent effects or tautomerism. Mitigation strategies include:

Q. What strategies improve synthetic yield for structurally complex acetamides?

Q. How can computational modeling predict the compound’s bioactivity?

- Molecular docking : Screen against targets like mycobacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina. Reference antimycobacterial analogs (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide derivatives) .

- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. What mechanisms underlie its potential biological activity?

- Antimycobacterial action : Analogous compounds inhibit cell wall synthesis via disruption of mycolic acid biosynthesis .

- Kinase inhibition : Fluorophenyl and tetrahydroquinolinone moieties may target ATP-binding pockets in kinases (e.g., EGFR or MAPK) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.